4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-(1-methylethoxy)phenyl)ethyl)-2-thioxo-
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Overview
Description
4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-(1-methylethoxy)phenyl)ethyl)-2-thioxo- is a heterocyclic compound that features a pyrimidinone core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-(1-methylethoxy)phenyl)ethyl)-2-thioxo- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable thiol reagent under nickel-catalyzed conditions. The reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of robust catalysts and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-(1-methylethoxy)phenyl)ethyl)-2-thioxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiols.
Scientific Research Applications
4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-(1-methylethoxy)phenyl)ethyl)-2-thioxo- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has potential as a bioactive molecule, with studies exploring its effects on various biological pathways.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-(1-methylethoxy)phenyl)ethyl)-2-thioxo- involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Another class of heterocycles with sulfur atoms, used in medicinal chemistry and material science.
Uniqueness
4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-(1-methylethoxy)phenyl)ethyl)-2-thioxo- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its thioxo group, in particular, provides unique reactivity compared to similar compounds like imidazoles and thiazoles .
Properties
CAS No. |
88655-30-5 |
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Molecular Formula |
C15H20N2O2S |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
1-[2-(4-propan-2-yloxyphenyl)ethyl]-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C15H20N2O2S/c1-11(2)19-13-5-3-12(4-6-13)7-9-17-10-8-14(18)16-15(17)20/h3-6,11H,7-10H2,1-2H3,(H,16,18,20) |
InChI Key |
QTFGEKMHJRJGDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CCN2CCC(=O)NC2=S |
Origin of Product |
United States |
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